molecular formula C22H20ClN3O4 B11347836 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11347836
M. Wt: 425.9 g/mol
InChI Key: KIJPFJOCADQFMC-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, substituted with chloro, ethoxy, and oxadiazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s pharmacological properties can be explored for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with various substituents, such as:

  • 5-chloro-2-methylbenzofuran
  • 3,6-dimethyl-1-benzofuran-2-carboxamide
  • 4-ethoxy-3-methylphenyl-1,2,5-oxadiazole

Uniqueness

The uniqueness of 5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can serve as a versatile building block and a potent bioactive molecule.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

5-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20ClN3O4/c1-5-28-17-7-6-14(8-12(17)3)19-21(26-30-25-19)24-22(27)20-13(4)15-10-16(23)11(2)9-18(15)29-20/h6-10H,5H2,1-4H3,(H,24,26,27)

InChI Key

KIJPFJOCADQFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C)C

Origin of Product

United States

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